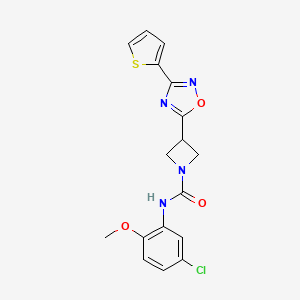

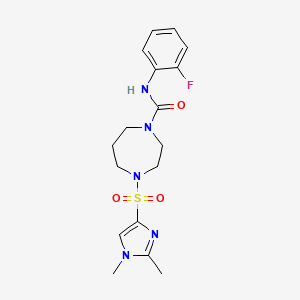

(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives, as reported in the literature . For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for antioxidant activity .Molecular Structure Analysis

The asymmetric unit of the related compound, 2-(1H-Imidazol-1-yl)-4,6-dimethyl-pyrimidine, consists of two molecules in which the dihedral angles between the planes of the imidazole and pyrimidine rings are 4.8 (1) and 2.1 (1)° .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Antimicrobial and Anticancer Activity

A study explored the synthesis of novel heterocyclic compounds, including the mentioned chemical structure, demonstrating significant antimicrobial and in vitro anticancer activities against HepG2 and MCF-7 cell lines. These compounds were also subjected to molecular docking studies to investigate their binding affinities towards different proteins, revealing promising interactions that could explain their biological activities (Fahim et al., 2021).

Antiproliferative Effects in Cancer Cells

Another study focused on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which showed significant antiproliferative activity in cervical cancer cells by inducing cell-cycle arrest and activating the p53 pathway, suggesting potential for further investigation as anticancer agents (Kamal et al., 2012).

Synthesis and Biological Evaluation of Derivatives

Research into the synthesis and evaluation of pyrazole and pyrimidine derivatives, including the compound , found these molecules to exhibit high antimicrobial, anticancer, and antioxidant activities. This broad spectrum of biological activity highlights the potential utility of these compounds in developing new therapeutic agents (Hafez et al., 2016).

In Vitro Antiproliferative Activity Against Cancer Cell Lines

Further research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showcased their antiproliferative effect on various human cancer cell lines, identifying several compounds with significant activity which could serve as leads for anticancer drug development (Mallesha et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine is the PI3K/AKT/mTOR signaling pathway . This pathway plays a key role in controlling tumor growth, proliferation, and apoptosis .

Mode of Action

The compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR signaling pathway .

Biochemical Pathways

The affected pathway is the PI3K/AKT/mTOR signaling pathway. The compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine’s action on this pathway leads to downstream effects such as the disruption of tumor growth, proliferation, and apoptosis .

Result of Action

The molecular and cellular effects of the compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine’s action include the inhibition of the phosphorylation of AKT and S6 proteins . This results in the disruption of the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of tumor growth, proliferation, and apoptosis .

Properties

IUPAC Name |

[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N10O/c1-15-26-17(12-20(27-15)31-6-3-4-25-31)21(32)29-10-8-28(9-11-29)18-13-19(24-14-23-18)30-7-5-22-16(30)2/h3-7,12-14H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYLAUNOKWLRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2709597.png)

![4-(morpholin-4-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2709598.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)

methanone](/img/structure/B2709604.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2709611.png)

![N-benzyl-2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2709618.png)